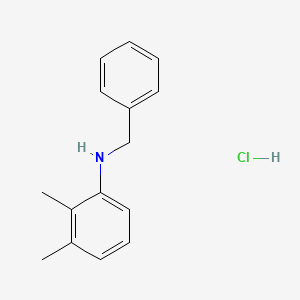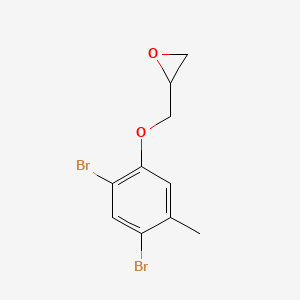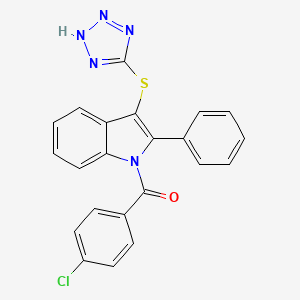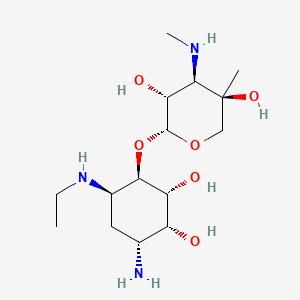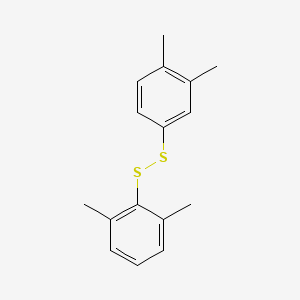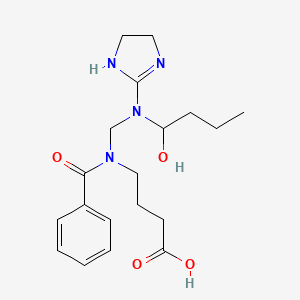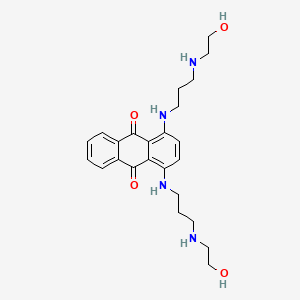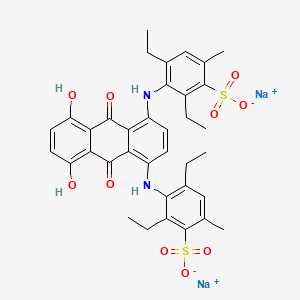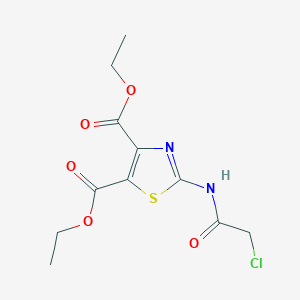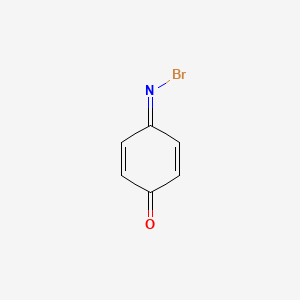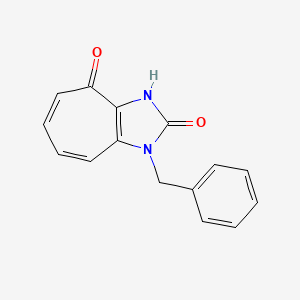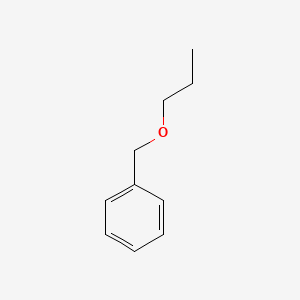
(Propoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propoxymethyl)benzene, also known as propylbenzyl ether, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.21756 g/mol . It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is used as an intermediate in organic synthesis and as a solvent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Propoxymethyl)benzene can be synthesized through the condensation reaction of propanol and benzaldehyde in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and efficiency . The product is then purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
(Propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the propoxy group.
Aplicaciones Científicas De Investigación
(Propoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (propoxymethyl)benzene involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites . The specific pathways and targets depend on the context of its use and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Propoxybenzene: Similar in structure but with different physical and chemical properties.
Phenyl propyl ether: Another ether compound with a similar molecular structure.
Uniqueness
(Propoxymethyl)benzene is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its reactivity in various chemical reactions make it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
937-61-1 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
propoxymethylbenzene |
InChI |
InChI=1S/C10H14O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
RPTKMZRQBREOMV-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
